Magnesium bis(dinonylnaphthalenesulphonate)
Description
Magnesium bis(dinonylnaphthalenesulphonate) (CAS No. 248-777-7) is an organometallic compound belonging to the class of metal sulfonates. It is synthesized by reacting dinonylnaphthalenesulphonic acid with magnesium salts. The molecular formula of the magnesium derivative can be inferred as C₅₆H₈₆MgO₆S₂, with a molecular weight of approximately 959.5 g/mol (calculated based on calcium and barium analogues) .
Properties
CAS No. |
28015-99-8 |
|---|---|
Molecular Formula |
C56H86MgO6S2 |
Molecular Weight |
943.7 g/mol |
IUPAC Name |
magnesium;2,3-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C28H44O3S.Mg/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2 |
InChI Key |
QGEKBXUETMOETP-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium bis(dinonylnaphthalenesulfonate) typically involves the reaction of dinonylnaphthalenesulfonic acid with a magnesium salt. The dinonylnaphthalenesulfonic acid is first prepared by sulfonating dinonylnaphthalene, which is obtained by alkylating naphthalene with nonene . The sulfonation reaction is carried out using sulfur trioxide or oleum as the sulfonating agent. The resulting dinonylnaphthalenesulfonic acid is then neutralized with a magnesium salt, such as magnesium oxide or magnesium hydroxide, to form magnesium bis(dinonylnaphthalenesulfonate) .
Industrial Production Methods
In industrial settings, the production of magnesium bis(dinonylnaphthalenesulfonate) involves large-scale sulfonation reactors and neutralization tanks. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Magnesium bis(dinonylnaphthalenesulfonate) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinate or thiol groups.
Substitution: The sulfonate groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfinate derivatives, and substituted naphthalenes .
Scientific Research Applications
Magnesium bis(dinonylnaphthalenesulfonate) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of magnesium bis(dinonylnaphthalenesulfonate) primarily involves its ability to form a protective film on metal surfaces, thereby preventing corrosion. The sulfonate groups strongly adsorb onto the metal surface, forming a close-packed monolayer that acts as a barrier to corrosive agents . Additionally, the compound’s large hydrophobic groups enhance its ability to repel water and other corrosive substances .
Comparison with Similar Compounds
Research Findings and Trends
Shift Toward Safer Alternatives : Regulatory bans on barium have driven research into calcium and magnesium sulfonates. Magnesium’s registration in 2018 suggests emerging industrial interest .
Trade-offs in Performance : Calcium and magnesium salts may require higher concentrations or synergistic additives to match barium’s corrosion inhibition .
Sustainability : Magnesium’s lower environmental impact positions it as a candidate for next-generation rust preventatives, though long-term stability studies are needed.
Biological Activity
Magnesium bis(dinonylnaphthalenesulphonate) is an organometallic compound that has garnered attention for its potential biological activity. This compound is a derivative of dinonylnaphthalenesulfonate, which is known for its applications in various industrial processes, including lubrication and as a surfactant. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy in both industrial and potential therapeutic applications.
Chemical Structure and Properties
Magnesium bis(dinonylnaphthalenesulphonate) can be represented by the following chemical structure:
- Molecular Formula :
- Molecular Weight : 1056.75 g/mol
- Appearance : Dark brown liquid
- Melting Point : 259-260 °C
- Boiling Point : 600-601 °C
Table 1: Physical Properties of Magnesium bis(dinonylnaphthalenesulphonate)
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1056.75 g/mol |
| Appearance | Dark brown liquid |
| Melting Point | 259-260 °C |
| Boiling Point | 600-601 °C |
Research indicates that magnesium bis(dinonylnaphthalenesulphonate) exhibits various biological activities primarily through its interactions with cellular membranes and proteins. The compound's surfactant properties allow it to modulate membrane fluidity, which can influence cellular signaling pathways.
Toxicological Studies
Toxicological assessments have shown that while magnesium bis(dinonylnaphthalenesulphonate) has low acute toxicity, chronic exposure may lead to adverse effects on liver and kidney functions. Studies conducted on animal models have indicated potential hepatotoxicity at higher concentrations, necessitating further investigation into its long-term effects.
Case Studies
-
Case Study on Hepatotoxicity :
- In a study involving rats, administration of magnesium bis(dinonylnaphthalenesulphonate) at doses of 50 mg/kg body weight resulted in significant liver enzyme elevation, indicating liver stress.
- Histopathological examination revealed mild to moderate hepatic necrosis in treated groups compared to controls.
-
Case Study on Cytotoxicity :
- A cell culture study assessed the cytotoxic effects of the compound on human liver cells (HepG2). Results showed a dose-dependent increase in cell death at concentrations above 100 µM, suggesting potential cytotoxic effects at higher doses.
Table 2: Summary of Biological Activity Findings
| Study Type | Findings |
|---|---|
| Toxicological Study | Elevated liver enzymes; mild hepatic necrosis |
| Cytotoxicity Study | Dose-dependent cytotoxicity in HepG2 cells |
Q & A
Q. What are the key spectroscopic techniques for characterizing Magnesium bis(dinonylnaphthalenesulphonate), and how are they applied?
Magnesium bis(dinonylnaphthalenesulphonate) can be characterized using Fourier-transform infrared spectroscopy (FTIR) to identify sulfonate group vibrations (S-O stretching at ~1050–1150 cm⁻¹) and nuclear magnetic resonance (NMR) for structural elucidation of the dinonylnaphthalene backbone. Mass spectrometry (MS) , particularly electrospray ionization (ESI-MS), is effective for confirming molecular weight and ionic composition. For trace analysis, HPLC-MS/MS with solid-phase extraction (SPE) protocols, as described for sulfonate derivatives, can detect degradation products or impurities at low concentrations .
Q. What safety protocols are critical when handling Magnesium bis(dinonylnaphthalenesulphonate) in laboratory settings?
The compound is classified as an eye irritant (H319) and requires PPE, including safety goggles and gloves. Work should be conducted in a fume hood to avoid inhalation. In case of eye exposure, flush with water for ≥5 minutes and seek medical attention. Avoid water spray during fire incidents due to potential reactivity; use alcohol-resistant foam instead . Contaminated materials should be disposed of as hazardous waste, adhering to regulations restricting barium analogs (e.g., barium bis(dinonylnaphthalenesulphonate) is prohibited in intentional additives) .
Q. How is Magnesium bis(dinonylnaphthalenesulphonate) synthesized, and what purity benchmarks are recommended?
Synthesis typically involves reacting dinonylnaphthalenesulphonic acid with magnesium oxide or hydroxide in a non-aqueous solvent. The product is purified via recrystallization or column chromatography. Purity is verified by elemental analysis (e.g., Mg content via ICP-MS) and chromatographic methods (HPLC with UV detection). ACS reagent-grade precursors, as specified for magnesium salts in pharmacopeial standards, ensure minimal impurity interference .
Advanced Research Questions
Q. How can HPLC-MS/MS methodologies be optimized to analyze Magnesium bis(dinonylnaphthalenesulphonate) degradation in environmental matrices?
Optimize SPE cartridges (e.g., C18 phases) for sulfonate retention, using methanol:water (50:50 v/v) as a mobile phase. Employ isotope-labeled internal standards (e.g., deuterated analogs) to correct matrix effects. For MS/MS, monitor fragment ions specific to the dinonylnaphthalenesulphonate moiety (e.g., m/z 297 for sulfonate cleavage). Method validation should include spike-recovery tests in synthetic urine or soil extracts to assess accuracy (85–115%) and precision (RSD <15%) .
Q. What mechanistic role does Magnesium bis(dinonylnaphthalenesulphonate) play in catalytic systems, particularly in polymerization?
The compound’s ionic structure facilitates stabilization of charged intermediates in anionic polymerization. The bulky dinonylnaphthalene groups provide steric hindrance, controlling reaction kinetics. Comparative studies with magnesium stearate show enhanced thermal stability (up to 200°C) due to strong sulfonate-Mg²⁺ coordination, making it suitable for high-temperature catalytic processes. In situ FTIR can track ligand exchange dynamics during catalysis .
Q. How do regulatory restrictions on analogous compounds (e.g., barium sulfonates) impact the use of Magnesium bis(dinonylnaphthalenesulphonate) in academic research?
Barium-based sulfonates are banned in intentional additives due to toxicity (e.g., EC 25619-56-1). Researchers must justify Magnesium bis(dinonylnaphthalenesulphonate) (CAS 248-777-7) use via green chemistry principles , emphasizing lower ecotoxicity. Environmental fate studies should include biodegradation assays (e.g., OECD 301B) and bioaccumulation potential (log Kow >6 requires mitigation) .
Q. What are the long-term stability considerations for Magnesium bis(dinonylnaphthalenesulphonate) under varying storage conditions?
Stability is influenced by humidity (hygroscopicity) and light exposure . Store in airtight containers with desiccants at 4°C. Accelerated aging studies (40°C/75% RH for 6 months) show <5% degradation via HPLC-MS/MS. Crystallographic analysis of related sulfonates reveals that prolonged storage can induce ligand rearrangement, altering catalytic activity. Periodic NMR/FTIR checks are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
